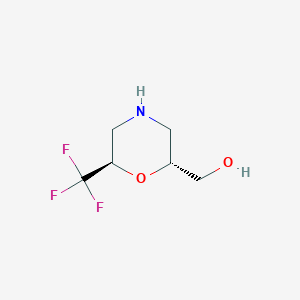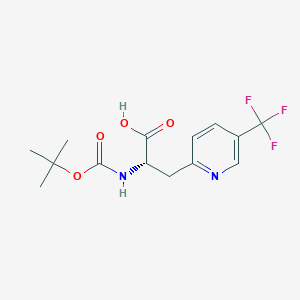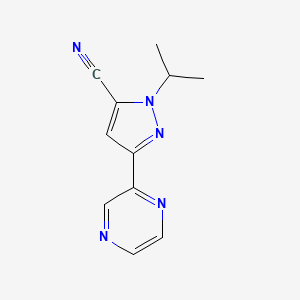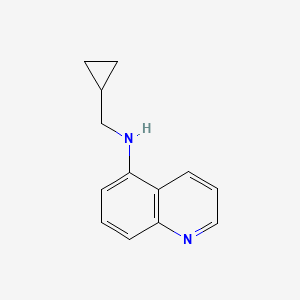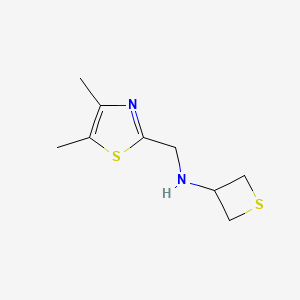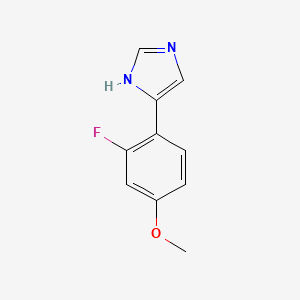
4-(2-fluoro-4-methoxyphenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluoro-4-Methoxy-Phenyl)-1H-Imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a fluorine atom and a methoxy group on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-4-Methoxy-Phenyl)-1H-Imidazole typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methoxyacetophenone.
Formation of Imidazole Ring: The key step involves the formation of the imidazole ring through a cyclization reaction. This can be achieved by reacting 2-fluoro-4-methoxyacetophenone with formamide and ammonium acetate under reflux conditions.
Purification: The crude product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of 4-(2-Fluoro-4-Methoxy-Phenyl)-1H-Imidazole can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 4-(2-Hydroxy-4-Methoxy-Phenyl)-1H-Imidazole.
Reduction: Dihydro-4-(2-Fluoro-4-Methoxy-Phenyl)-1H-Imidazole.
Substitution: 4-(2-Substituted-4-Methoxy-Phenyl)-1H-Imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Fluoro-4-Methoxy-Phenyl)-1H-Imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(2-Fluoro-4-Methoxy-Phenyl)-1H-Imidazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The methoxy group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
4-(2-Fluoro-4-Hydroxy-Phenyl)-1H-Imidazole: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(2-Fluoro-4-Methoxy-Phenyl)-1,2,3-Thiadiazole: Contains a thiadiazole ring instead of an imidazole ring.
4-(2-Fluoro-4-Methoxy-Phenyl)-1,2,3-Selenadiazole: Contains a selenadiazole ring instead of an imidazole ring.
Uniqueness: The presence of both the fluorine atom and the methoxy group on the phenyl ring of 4-(2-Fluoro-4-Methoxy-Phenyl)-1H-Imidazole makes it unique. These substituents enhance its chemical stability and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H9FN2O |
|---|---|
Molekulargewicht |
192.19 g/mol |
IUPAC-Name |
5-(2-fluoro-4-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9FN2O/c1-14-7-2-3-8(9(11)4-7)10-5-12-6-13-10/h2-6H,1H3,(H,12,13) |
InChI-Schlüssel |
CRBYKEOMUWIGGG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=CN=CN2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13328197.png)
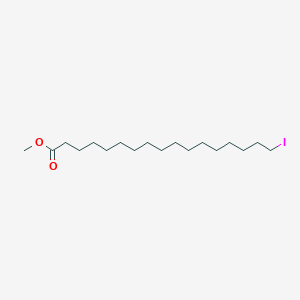
![Rel-(3R,3aR,6aR)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one hydrochloride](/img/structure/B13328220.png)
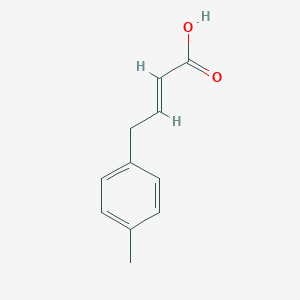
![3-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine](/img/structure/B13328231.png)
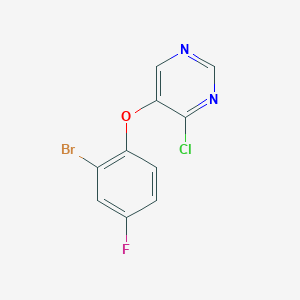
![1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13328247.png)
![1-chloro-3-[(2E)-3-ethyl-1,1-dimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]propan-2-one](/img/structure/B13328251.png)
